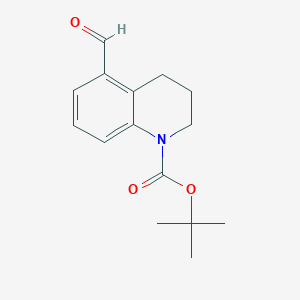

tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

CAS No.:

Cat. No.: VC15911709

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19NO3 |

|---|---|

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | tert-butyl 5-formyl-3,4-dihydro-2H-quinoline-1-carboxylate |

| Standard InChI | InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-5-7-12-11(10-17)6-4-8-13(12)16/h4,6,8,10H,5,7,9H2,1-3H3 |

| Standard InChI Key | RECAIMHMISGPEB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C=O |

Introduction

tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound with a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of approximately 261.32 g/mol . This compound features a quinoline core, a formyl group at the 5-position, and a tert-butyl ester group attached to the nitrogen atom of the quinoline ring. The presence of these functional groups contributes to its potential biological activity and chemical reactivity.

Synthesis and Chemical Modifications

The synthesis of tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate aniline derivatives with aldehydes followed by cyclization to form the dihydroquinoline framework. The introduction of the tert-butyl ester can be achieved through esterification reactions using tert-butyl alcohol in the presence of acid catalysts.

The tert-butyl ester group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and tert-butanol. This property makes it useful in synthetic applications where selective deprotection is required.

Potential Applications and Research Findings

tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate may find applications in various fields, including drug discovery and interaction studies with biological targets such as enzymes or receptors. Investigations into its interactions with proteins may reveal insights into its mechanism of action and therapeutic potential. Techniques such as molecular docking studies and in vitro assays would be valuable in elucidating these interactions.

Similar Compounds

Several compounds share structural similarities with tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, particularly within the dihydroquinoline family:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 179898-00-1 | Contains an oxo group instead of a formyl group |

| tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | 1123169-45-8 | Features a bromo substituent at position 6 |

| tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | 1187932-64-4 | Contains a bromo substituent at position 7 |

| tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylic acid | 123387-53-1 | Lacks the formyl group; simpler structure |

The uniqueness of tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate lies in its specific functional groups that may enhance its reactivity and biological activity compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume